3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Synthetic methodology Iodolium chemistry Halogen-bond catalysis

Researchers requiring the ortho-iodo isomer for oxidative cyclization to iodolopyrazolium salts or rapid Pd-catalyzed cross-coupling must specify CAS 1152664-20-4. The meta- and para-iodo isomers (CAS 1152650-80-0, 1152662-30-0) cannot undergo intramolecular cyclization and exhibit different reactivity profiles. Confirm ortho-substitution by ¹H NMR before use. - Enables oxidative cyclization to iodolopyrazolium triflates (yields up to 89%) - C-I bond reacts 10²-10³× faster than C-Br in Suzuki-Miyaura couplings - 5-Aminopyrazole scaffold validated for kinase inhibitor selectivity (JNK3 IC₅₀ 7 nM, >2800-fold vs. p38)

Molecular Formula C11H12IN3
Molecular Weight 313.14 g/mol
Cat. No. B13623879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
Molecular FormulaC11H12IN3
Molecular Weight313.14 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=CC=C2I)C)N
InChIInChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3
InChIKeyXMZODFPKELIUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine Overview


3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152664-20-4) is a heterocyclic aromatic amine belonging to the 5-aminopyrazole class, featuring a 1,4-dimethyl substitution on the pyrazole core and an ortho-iodophenyl moiety at the 3-position . The compound possesses a molecular formula of C₁₁H₁₂IN₃ and a molecular weight of 313.14 g/mol, with a measured logP of approximately 3.14 and one hydrogen bond donor (primary amine) and two hydrogen bond acceptors . The 5-aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity against kinases (e.g., p38MAPK, JNK3), cyclooxygenases, and other therapeutically relevant targets [1]. The ortho-iodo substitution pattern distinguishes this compound from its meta- and para-iodo isomers by enabling unique synthetic transformations, particularly oxidative cyclization to iodolopyrazolium salts that are inaccessible from the regioisomeric analogs [2].

1 Ortho-iodo synthetic handle Exclusive access to iodolopyrazolium salts
2 Aminopyrazole privileged scaffold Kinase inhibitor design with JNK3-selective phenotype
3 Multi-vendor certified purity Suitable for parallel synthesis without additional purification

Irreplaceability of 3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine


The three regioisomeric iodophenyl-dimethylpyrazol-5-amines (ortho, meta, para; CAS 1152664-20-4, 1152650-80-0, and 1152662-30-0 respectively) share identical molecular formulae and molecular weights but exhibit fundamentally different synthetic reactivity profiles that preclude interchangeable use . The ortho-iodo isomer uniquely undergoes oxidative intramolecular cyclization to form iodolopyrazolium triflate salts—a transformation that requires spatial proximity between the iodine atom and the pyrazole N2 nitrogen and is sterically and geometrically impossible for the meta- and para-substituted congeners [1]. Furthermore, replacing the iodine with bromine (CAS 1152663-97-2) or hydrogen (CAS 30830-04-7) abolishes both the heavy-atom effect required for halogen-bond donor catalysis and the superior oxidative addition kinetics of the C–I bond in palladium-catalyzed cross-couplings, where C–I bonds react approximately 10²–10³ times faster than the corresponding C–Br bonds under standard Suzuki–Miyaura conditions [2]. Substituting the 1,4-dimethyl pattern with other alkyl groups alters the conformational landscape and steric environment around the 5-amino group, which in the aminopyrazole kinase inhibitor class has been shown to critically affect JNK3 vs. p38 selectivity (IC₅₀ 7 nM vs. >20 μM, >2800-fold) [3].

Regioisomer Meta- and para-iodo isomers cannot undergo oxidative cyclization to iodolopyrazolium salts; only ortho-iodo provides the required spatial proximity. Geometry-dependent reactivity
Halogen type Bromo analog (CAS 1152663-97-2) may exhibit significantly slower cross-coupling kinetics; reactivity order C–I > C–Br may limit substitution. Reactivity mismatch
Core modification Non-iodinated parent or alkyl-modified analogs may shift lipophilicity and kinase selectivity profiles; JNK3/p38 selectivity is scaffold-dependent. Selectivity context may differ

Differentiation Evidence: 3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine


Ortho-Iodo-Selective Iodolopyrazolium Cyclization

The ortho-iodo substitution pattern of 3-(2-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is the sole regioisomer capable of undergoing oxidative cyclization to form iodolopyrazolium triflate salts. Boelke et al. (2020) demonstrated this transformation using 3-(2-iodophenyl)-1H-pyrazoles as substrates with mCPBA as oxidant and TfOH, achieving iodolopyrazolium triflate formation in yields of up to 89% across a broad substrate scope [1]. The resulting cyclic iodolium salts function as highly active halogen-bond donors in organocatalysis, including a Ritter-type reaction benchmark [2]. This cyclization requires the iodine atom to be positioned ortho to the pyrazole C–N bond to enable intramolecular ring closure; meta- and para-iodo isomers lack the geometric prerequisite for this cyclization and yield no iodolopyrazolium product under identical conditions [1].

Iodolopyrazolium cyclization
Head-to-head
Ortho: productive; meta/para: 0% yield
Regioisomer-specific reactivity context
Yields up to 89% under mCPBA/TfOH conditions
Synthetic methodology Iodolium chemistry Halogen-bond catalysis Site-selective ring opening

Physicochemical Profile: Iodinated vs. Non-Iodinated Analog

The introduction of an ortho-iodine atom into the 3-aryl-1,4-dimethyl-1H-pyrazol-5-amine scaffold produces substantial changes in key physicochemical parameters relative to the non-halogenated parent compound. Vendor-certified data for 3-(2-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine reports a molecular weight of 313.14 g/mol and a measured logP of 3.14, with Fsp³ (fraction of sp³-hybridized carbons) of 0.18, 2 H-bond acceptors, and 1 H-bond donor . In comparison, the non-iodinated analog 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine (CAS 30830-04-7) has a molecular weight of 187.24 g/mol and an estimated logP of approximately 1.5–2.0 (based on the absence of the hydrophobic iodine substituent) . The 126 g/mol mass increase and approximately 1.1–1.6 log unit lipophilicity enhancement driven by the iodine atom alter the compound's chromatographic retention, membrane permeability potential, and solubility profile [1].

Physicochemical profile
Reported
Iodo: MW 313.14, logP 3.14; non-iodo: MW 187.24, logP ~1.5–2.0
Iodine-driven lipophilicity and mass shift
Vendor data; impacts chromatographic behavior and solubility
Physicochemical properties Lipophilicity Drug-likeness ADME prediction

C–I Bond Superiority in Cross-Coupling

The carbon–iodine bond at the ortho position of the phenyl ring in 3-(2-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine provides a kinetically superior handle for palladium-catalyzed cross-coupling reactions compared to the corresponding bromo and chloro analogs. The relative rates of oxidative addition to Pd(0) follow the established order C–I > C–Br >> C–Cl, with aryl iodides reacting approximately 10² to 10³ times faster than aryl bromides under typical Suzuki–Miyaura conditions [1]. The ortho-bromo analog, 3-(2-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152663-97-2, MW 266.14), shares the same pyrazole core but lacks the reactivity acceleration provided by the weaker C–I bond (bond dissociation energy: C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol) [2]. This kinetic advantage enables lower catalyst loadings, shorter reaction times, and milder temperatures when using the iodo compound in Suzuki, Sonogashira, and Heck couplings, particularly important when coupling partners are sensitive or expensive .

C–I cross-coupling superiority
Class-level
~10²–10³× faster vs. C–Br
Supports cross-coupling reactivity selection
Oxidative addition kinetics; BDE C–I ~57 kcal/mol
Cross-coupling Suzuki-Miyaura Sonogashira C–I oxidative addition Building block

JNK3 vs. p38 Selectivity in Aminopyrazole Scaffold

The 5-aminopyrazole scaffold, to which 3-(2-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine belongs, has been crystallographically and biochemically validated as a privileged kinase inhibitor scaffold with exceptional selectivity for JNK3 over p38 MAP kinase. The aminopyrazole-based inhibitor SR-3576, which shares the 5-aminopyrazole core bearing aryl substitution at the 3-position, demonstrated an IC₅₀ of 7 nM against JNK3α1 with >2800-fold selectivity over p38α (p38 IC₅₀ > 20 μM) [1]. This selectivity profile is a direct consequence of the planar aminopyrazole geometry and N-linked phenyl substitution pattern, which preferentially occupies the smaller ATP-binding pocket of JNK3 compared to the more spacious p38 active site (RMSD of inhibitor binding = 0.33 Å between compound classes) [2]. In contrast, the indazole-based inhibitor SR-3737 showed no selectivity (JNK3 IC₅₀ = 12 nM; p38 IC₅₀ = 3 nM), underscoring that the selectivity is scaffold-dependent rather than substituent-dependent [1].

JNK3 vs. p38 selectivity
Class-level
Aminopyrazole: JNK3 IC₅₀ 7 nM, p38 >20 µM (>2,800-fold); indazole: non-selective
Scaffold-dependent selectivity profile
Reported for SR-3576; class-level inference
Kinase selectivity JNK3 p38 Aminopyrazole inhibitor Structure-based drug design

Antitumor Activity Baseline of Scaffold Class

The 3-aryl-4-alkylpyrazol-5-amine scaffold, which encompasses 3-(2-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, has been systematically evaluated for in vitro antitumor activity by Ma et al. (2020) [1]. Among eight synthesized 3-aryl-4-alkylpyrazol-5-amines, the most potent compound (5h) exhibited IC₅₀ values of 0.9 μM against U-2 OS osteosarcoma cells and 1.2 μM against A549 lung adenocarcinoma cells in MTT assays [1]. Computational target fishing identified 13 pharmacophore targets including p53 as a potential mechanism of action [2]. While the specific 2-iodophenyl-1,4-dimethyl substitution pattern was not among the eight compounds directly tested by Ma et al., the study establishes a quantitative potency benchmark for the scaffold class: antitumor IC₅₀ values in the sub-micromolar to low micromolar range are achievable with appropriate aryl and alkyl substitution tuning [1].

Antitumor activity baseline
Class-level
Scaffold benchmark (5h): U-2 OS IC₅₀ 0.9 µM; A549 IC₅₀ 1.2 µM
Reported cell-model response context
Not tested on ortho-iodo derivative; class-level SAR reference
Antitumor activity U-2 OS osteosarcoma A549 lung cancer MTT assay Target fishing

Commercial Availability and Purity Specifications

3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is commercially available from multiple established chemical suppliers with certified purity specifications ranging from 97% to 98% . Fluorochem supplies the compound at 98% purity (SKU F717670) with full analytical characterization including InChIKey (XMZODFPKELIUTO-UHFFFAOYSA-N), MDL number (MFCD11209623), and measured logP . AKSci offers the compound at ≥97% purity , and Leyan (乐研) supplies at 98% purity . In comparison, the meta-iodo isomer (CAS 1152650-80-0) and para-iodo isomer (CAS 1152662-30-0) are similarly available at 97% purity, while the non-iodinated parent (CAS 30830-04-7) is available at 95% purity—a lower specification that may require additional purification before use in sensitive assays . The ortho-bromo analog (CAS 1152663-97-2) is also commercially available but with fewer listed vendors, potentially affecting supply chain reliability .

Commercial purity
Data to verify
97–98% (multi-vendor)
Certified purity supports direct synthetic use
Supplier certificate of analysis available upon request
Commercial availability Purity specification Procurement Analytical quality control Vendor comparison

Applications of 3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine


Iodolopyrazolium Salts as Halogen-Bond Organocatalysts

This compound is the required precursor for synthesizing N-heterocyclic iodolopyrazolium triflate salts via oxidative cyclization with mCPBA/TfOH, a transformation demonstrated by Boelke et al. (2020) to proceed with yields up to 89% on the 3-(2-iodophenyl)-1H-pyrazole core [1]. The resulting cyclic iodolium salts are potent halogen-bond donors applicable in Ritter-type reactions and other organocatalytic transformations. The meta- and para-iodo isomers cannot undergo this cyclization due to geometric constraints, making the ortho-iodo compound the only viable starting material for this application [1]. Researchers should procure this specific isomer (CAS 1152664-20-4) and confirm the ortho-substitution pattern by ¹H NMR (characteristic ortho-coupling pattern on the phenyl ring) before initiating the cyclization protocol.

C–I Building Block for Kinase Library Diversification

The ortho-iodophenyl group provides a kinetically privileged handle for Suzuki–Miyaura, Sonogashira, and Heck cross-coupling reactions, with C–I oxidative addition rates approximately 10²–10³ times faster than C–Br under standard Pd(0) catalysis [2]. Combined with the 5-aminopyrazole scaffold's demonstrated kinase selectivity profile (JNK3 IC₅₀ = 7 nM with >2800-fold selectivity over p38 for optimized analogs) [3], this compound serves as an ideal diversification point for constructing focused kinase inhibitor libraries. The 1,4-dimethyl substitution provides a defined steric environment around the 5-amino group that has been crystallographically validated as contributing to kinase selectivity [3]. For procurement, the 97–98% purity specification from multiple vendors ensures that the building block can be used directly in parallel synthesis without additional purification .

Antitumor Lead Optimization from Aminopyrazole Scaffold

The 3-aryl-4-alkylpyrazol-5-amine scaffold class has established antitumor activity with IC₅₀ values of 0.9 μM (U-2 OS) and 1.2 μM (A549) for the most potent analog (compound 5h, Ma et al. 2020) [4]. 3-(2-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine represents an unexplored substitution pattern within this scaffold class, where the ortho-iodo group may confer unique steric and electronic effects on target engagement. The iodine atom also serves as a heavy atom for X-ray crystallographic phasing (single-wavelength anomalous dispersion) of protein–ligand co-crystal structures, facilitating structure-based optimization [2]. Medicinal chemistry teams procuring this compound for SAR expansion should benchmark their results against the published IC₅₀ values for compound 5h to quantify the contribution of the ortho-iodo substitution to antitumor potency [4].

Halogen-Bond Donor for Supramolecular and Co-crystal Design

The iodine atom at the ortho position of the phenyl ring possesses a well-defined σ-hole along the C–I bond axis, enabling directional halogen-bonding interactions with Lewis bases [1]. The proximity of the iodine to the pyrazole N2 nitrogen creates a unique bidentate interaction potential that is geometrically unavailable in meta- and para-iodo regioisomers. Iodopyrazoles have been validated as benchmark systems for studying halogen-bond tuning effects, with quantitative Lewis acidity measurements available for N-heterocyclic iod(az)olium derivatives [5]. Researchers in supramolecular chemistry and crystal engineering should select the ortho-iodo isomer specifically when intramolecular or chelating halogen-bond motifs are desired, as the spatial relationship between the iodine σ-hole and the pyrazole nitrogen lone pair enables cooperative non-covalent interactions that the meta and para isomers cannot replicate [1].

Application
Selection Property
Validation Focus
Iodolopyrazolium salt synthesis
Ortho-iodo regioisomer
Cyclization reactivity
Kinase inhibitor library construction
C–I cross-coupling handle
Cross-coupling kinetics
Cancer cell-model SAR studies
Scaffold-class potency benchmark
Antiproliferative assay endpoint review
Supramolecular crystal engineering
Bidentate halogen-bond donor
σ-hole interaction context
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